Oblongine
Overview
Description
Oblongine, as referenced in the provided papers, is not directly mentioned; however, there are several compounds with similar nomenclature that have been studied for various biological activities. For instance, Oblongifolin C (OC) is a compound identified from the herbal plant Garcinia yunnanensis and has been shown to induce apoptosis in HeLa cells, suggesting its potential as an anticancer agent . Oblongolides are another group of compounds isolated from the endophytic fungus Phomopsis sp. BCC 9789, with some derivatives showing anti-HSV-1 activity and cytotoxic activities against various cancer cell lines . Additionally, oblongifolins A-D are polyprenylated benzoylphloroglucinol derivatives from Garcinia oblongifolia, which have been investigated for their interactions with tubulin . The term "oblongine" may refer to a compound related to these substances, possibly a steroidal alkaloid as suggested by the reassignment of the stereochemistry of oblonginine from Veratrum oblongum .
Synthesis Analysis
The synthesis of these oblong-related compounds is not detailed in the provided papers. However, the isolation of oblongifolins A-D from the bark of Garcinia oblongifolia suggests a natural extraction process rather than a synthetic one . Similarly, oblongolides were isolated from an endophytic fungus, indicating a biosynthesis pathway within the fungal organism .
Molecular Structure Analysis
The molecular structures of oblong-related compounds are complex and diverse. Oblongifolin C, for example, is a polyprenylated xanthone with a unique structure that contributes to its biological activity . Oblongolides have been characterized by their unique structures, with oblongolide X and its derivatives showing significant biological activities . The reassignment of the stereochemistry of oblonginine indicates the importance of stereochemical configuration in the biological activity of these molecules .
Chemical Reactions Analysis
The chemical reactions involving oblong-related compounds primarily concern their biological interactions. Oblongifolin C induces apoptosis through a caspase-dependent pathway, involving Bax translocation, cytochrome c release, and caspase activation . The biological activity of oblongolides, such as their anti-HSV-1 activity and cytotoxic effects, also implies specific chemical interactions with biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of oblong-related compounds are not explicitly detailed in the provided papers. However, the pharmacological activities of these compounds, such as the antioxidant, antibacterial, and cytotoxic effects, suggest that they possess specific physicochemical characteristics that enable them to interact with biological systems effectively . The solubility, stability, and reactivity of these compounds would be critical factors in their potential as pharmaceutical agents.
Scientific Research Applications
Cardiovascular Effects
Oblongine chloride, derived from Leontice leontopetalum, has been studied for its effects on cardiovascular health. In research conducted on guinea pigs, oblongine chloride demonstrated the ability to cause dose-dependent relaxation of the ileum and the pulmonary artery. It was found to increase the contractility of the atrium without affecting its rate and showed potential hemodynamic effects, suggesting its utility in cardiovascular research (Abdalla, Zarga, & Sabri, 1993). Further studies on anaesthetized guinea pigs indicated that oblongine chloride could reduce systolic and diastolic blood pressure and increase heart rate, with these effects not mediated by β-adrenergic receptor stimulation (Abdalla, Zarga, & Sabri, 1995).
Antifeedant Activity
In the context of agriculture and plant protection, oblongine has been identified as a component in the bark of the African medicinal plant Fagara macrophylla. It exhibited antifeedant activity against certain larval species, highlighting its potential use in natural pest control (Tringali, Spatafora, Calì, & Simmonds, 2001).
Phytochemistry and Pharmacology
Oblongine has been isolated as a new quaternary alkaloid from Berberis oblonga, contributing to the field of phytochemistry and offering potential for further pharmacological exploration (Karimov et al., 2004).
Medical and Biological Research
In the broader scope of biological and medical research, the term "oblong" has been used in various contexts unrelated directly to the alkaloid oblongine. For instance, Oblong, a program with low memory requirements, was designed for parsimony analysis of large data sets, useful in phylogenomics (Goloboff, 2014). Additionally, the Ontology for Biomedical Investigations (OBI) project, incorporating the term "oblong", provides a framework for representing biomedical investigations across various scientific disciplines (Bandrowski et al., 2016).
properties
IUPAC Name |
(1S)-1-[(4-hydroxyphenyl)methyl]-7-methoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium-8-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-20(2)11-10-14-6-9-17(23-3)19(22)18(14)16(20)12-13-4-7-15(21)8-5-13/h4-9,16H,10-12H2,1-3H3,(H-,21,22)/p+1/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POJZOQWVMMYVBU-INIZCTEOSA-O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC2=C(C1CC3=CC=C(C=C3)O)C(=C(C=C2)OC)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1(CCC2=C([C@@H]1CC3=CC=C(C=C3)O)C(=C(C=C2)OC)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24NO3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70208713 | |
Record name | Oblongine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70208713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-[(4-hydroxyphenyl)methyl]-7-methoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium-8-ol | |
CAS RN |
60008-01-7 | |
Record name | Oblongine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060008017 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oblongine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70208713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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